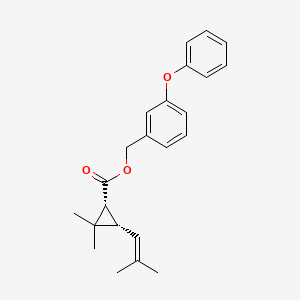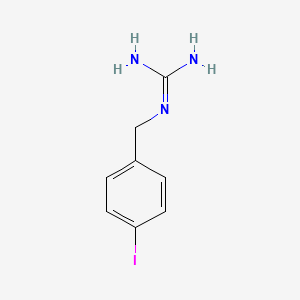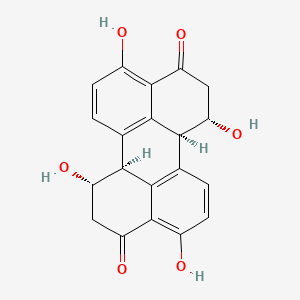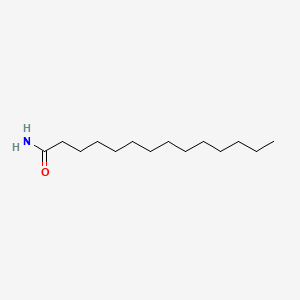
Tetradecanamide
Descripción general
Descripción
Tetradecanamide is a primary carboxamide and a primary fatty amide. It is functionally related to a tetradecanoic acid .
Synthesis Analysis
An efficient and practical approach for amide synthesis has been described in a study. The reaction was conducted under metal- and solvent-free conditions at a mild temperature (40 °C) in air, and readily available formamides were used as an amino source .Molecular Structure Analysis
Tetradecanamide crystallizes in the monoclinic system with a 0 —9-83±0.03, b 0 = 5.61±0.03, c o —27-98±0.03 /~, fl —95.1°±0.5 °, and space group P21/a. The unit cell contains 4 molecules .Chemical Reactions Analysis
The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis
Tetradecanamide has a molecular weight of 227.39 g/mol . More detailed physical and chemical properties are not available from the search results.Aplicaciones Científicas De Investigación
. . .
Physical Properties
The normal melting point of Tetradecanamide is around 372.7 K to 379 K . This property is important in various applications where the physical state of the compound plays a crucial role.
Use in Organogelators
Tetradecanamide has been studied for its role in the formation of organogels . The compound’s ability to form intermolecular hydrogen-bonding interactions makes it a suitable candidate for the design and synthesis of amide amphiphiles .
Use in Synthesis of Other Compounds
Tetradecanamide can be used as a starting material in the synthesis of other compounds. For example, it can be used to synthesize N-substituted tetradecanamides . These compounds have various applications in different fields of research.
Safety and Hazards
Mecanismo De Acción
Tetradecanamide, also known as n-Tetradecanamide, is a compound with the molecular formula C14H29NO
Target of Action
It’s known that the compound can interact with various proteins and receptors in the body due to its amphiphilic nature .
Mode of Action
Tetradecanamide’s mode of action is believed to involve intermolecular hydrogen-bonding interactions . These interactions can lead to changes in the conformation and function of target proteins, potentially influencing various cellular processes.
Biochemical Pathways
Given its amphiphilic nature, it’s plausible that it could influence lipid metabolism and membrane-related processes .
Pharmacokinetics
Its amphiphilic nature suggests that it could be well-absorbed and distributed throughout the body .
Result of Action
Its ability to form hydrogen bonds suggests that it could influence the structure and function of various biomolecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of Tetradecanamide .
Propiedades
IUPAC Name |
tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEALYLRSRQDCRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060934 | |
| Record name | Tetradecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecanamide | |
CAS RN |
638-58-4 | |
| Record name | Tetradecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myristamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetradecanamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myristamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A269J8QG0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Tetradecanamide?
A1: Tetradecanamide has the molecular formula C14H29NO and a molecular weight of 227.36 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What spectroscopic data is available for Tetradecanamide?
A2: Studies have utilized various spectroscopic techniques to characterize Tetradecanamide, including Nuclear Magnetic Resonance (NMR) spectroscopy, Electron Impact Mass Spectrometry (EIMS), High-Resolution Electron Impact Mass Spectrometry (HREIMS), Ultraviolet-Visible (UV) Spectroscopy, and Infrared (IR) spectroscopy. [, , , , , , ]
Q3: Is there information about the stability of Tetradecanamide under different conditions?
A3: While specific stability studies are limited in the provided research, Tetradecanamide's presence in various natural sources, like plant extracts and insect cuticles, suggests a degree of stability under ambient conditions. [, , , ] Further research is needed to fully assess its stability under different temperatures, pH levels, and exposure to light and air.
Q4: Are there any reports on the material compatibility of Tetradecanamide?
A4: The provided research primarily focuses on Tetradecanamide's isolation, identification, and potential biological activities. Information on its compatibility with specific materials is limited and requires further investigation.
Q5: Where is Tetradecanamide found naturally?
A5: Tetradecanamide has been identified in the cuticles of leafcutter ants, suggesting a potential role in their symbiotic relationships with fungi and bacteria. [] It has also been found in various plant species, including Matthiola damascena, Uvaria chamae, and Caloncoba welwitschii. [, , ]
Q6: What are the potential applications of Tetradecanamide?
A6: Research suggests that Tetradecanamide could have applications in several areas:
- Antimicrobial Activity: Ethanolic extracts of Citrus limon leaves, containing Tetradecanamide, exhibited antimicrobial activity against bacteria like Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Streptococcus pyogenes. []
- Biomarker in Hepatocellular Carcinoma: Tetradecanamide was identified as a potential biomarker in the serum of patients with hepatocellular carcinoma. []
- Biodegradation of Polystyrene: Tetradecanamide was found among the products generated during the biodegradation of polystyrene by Tenebrio molitor larvae, suggesting a potential role in the biorecycling process. []
Q7: What analytical techniques are used to identify and quantify Tetradecanamide?
A7: Researchers have employed several techniques for the analysis of Tetradecanamide:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely used for the identification and quantification of Tetradecanamide in various matrices, including plant extracts, insect cuticles, and serum samples. [, , , , , ]
- Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry (GCxGC-TOF/MS): This technique provides enhanced separation and identification capabilities for complex samples containing Tetradecanamide. []
- Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This highly sensitive method allows for the accurate measurement of Tetradecanamide and related compounds in biological fluids like cerebrospinal fluid. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



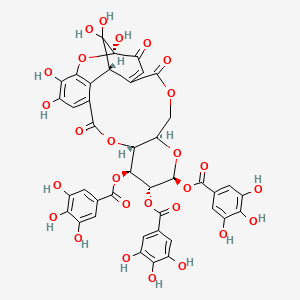
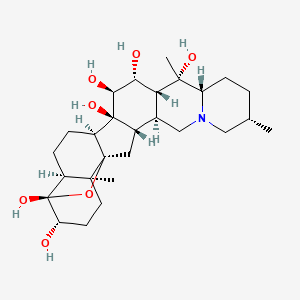
![1-Isobutyl-2-methyl-3-[2-(4-nitrophenyl)-2-oxo-ethyl]benzo[f]benzimidazol-3-ium-4,9-dione](/img/structure/B1213233.png)



![(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1213237.png)
![[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-methylsulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] methanesulfonate](/img/structure/B1213238.png)
